Levamlodipine - 103129-82-4

Levamlodipine

Catalog Number: EVT-273307
CAS Number: 103129-82-4
Molecular Formula: C20H25ClN2O5
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levamlodipine, also known as (S)-Amlodipine, is the pure S-enantiomer of amlodipine, a dihydropyridine calcium channel blocker. [] While amlodipine itself is a racemic mixture of both R and S enantiomers, research has shown that the S-enantiomer, levamlodipine, is the primary active component responsible for its pharmacological effects. [] This has led to the exploration of levamlodipine as a potential therapeutic agent with improved efficacy and potentially reduced side effects compared to the racemic amlodipine. Levamlodipine's role in scientific research primarily revolves around its potential as a vasodilator and its neuroprotective properties. [] [] []

Amlodipine Besylate

Compound Description: Amlodipine besylate is a long-acting calcium channel blocker commonly used to treat hypertension. It is a racemic mixture consisting of equal parts of (R)-amlodipine and (S)-amlodipine. []

Relevance: Amlodipine besylate is the parent compound of levamlodipine. Levamlodipine is the pure (S)-enantiomer of amlodipine and exhibits similar pharmacological activity but with potentially fewer side effects. [] Several studies compared the efficacy and safety of levamlodipine to amlodipine besylate in treating hypertension. [, , , ]

Ramipril

Compound Description: Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. []

Relevance: Ramipril is often combined with calcium channel blockers like levamlodipine to achieve better blood pressure control in patients with hypertension. [, ] Studies have investigated the synergistic effects of combining these two medications. [, ]

Atorvastatin Calcium

Compound Description: Atorvastatin calcium is a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular events. []

Relevance: Atorvastatin calcium is often prescribed in conjunction with antihypertensive medications like levamlodipine, particularly in patients with hypertension and hyperlipidemia. [] Studies suggest a potential synergistic effect of combining these two drugs in managing these conditions. [, ]

Irbesartan/Hydrochlorothiazide (IHT)

Compound Description: Irbesartan/Hydrochlorothiazide (IHT) is a combination medication containing an angiotensin II receptor blocker (ARB) and a thiazide diuretic, used to treat hypertension. []

Relevance: Similar to ramipril, combining IHT with levamlodipine has been explored as a treatment strategy for moderate to severe hypertension. []

Captopril

Compound Description: Captopril is an ACE inhibitor used to treat hypertension, heart failure, and diabetic nephropathy. []

Relevance: Studies have investigated the effectiveness of combining captopril with levamlodipine in managing senile isolated systolic hypertension (ISH). []

Metoprolol Tartrate

Compound Description: Metoprolol tartrate is a beta-blocker used to treat hypertension, angina, and heart failure. []

Relevance: Combining levamlodipine with metoprolol tartrate has been explored as a treatment option for hypertension, aiming to improve blood pressure control and potentially reduce adverse effects. [, ]

Chlorthalidone

Compound Description: Chlorthalidone is a thiazide-like diuretic used to treat hypertension. []

Relevance: Combining levamlodipine with chlorthalidone has been proposed as a potential strategy for treating hypertension, with the aim of mitigating potential side effects of each individual drug. []

Nifedipine

Compound Description: Nifedipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. [, ]

Relevance: As both nifedipine and levamlodipine belong to the same class of calcium channel blockers, their efficacy and safety profiles have been compared in treating hypertension. [, ]

Felodipine

Compound Description: Felodipine is another dihydropyridine calcium channel blocker used to treat hypertension. []

Relevance: Similar to nifedipine, felodipine's efficacy and safety in treating hypertension have been compared to levamlodipine. []

Telmisartan

Compound Description: Telmisartan is an angiotensin II receptor blocker (ARB) used to treat hypertension and reduce cardiovascular risk. [, ]

Relevance: Studies have explored the combined use of telmisartan with levamlodipine in managing hypertension, particularly in patients with additional conditions like diabetes mellitus. [, ]

Indapamide

Compound Description: Indapamide is a thiazide-like diuretic used to treat hypertension. [, ]

Relevance: Similar to other antihypertensive medications, indapamide has been investigated in combination with levamlodipine for its potential in managing hypertension and its related complications. [, ]

Valsartan

Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) used to treat hypertension, heart failure, and following a heart attack. [, ]

Relevance: Research has explored the combined use of valsartan and levamlodipine for their potential synergistic effects in treating hypertension and protecting vascular endothelial function. [, ]

Synthesis Analysis

Levamlodipine is synthesized through several methods, with notable techniques involving the use of N,N-dimethylformamide as a chiral auxiliary and tartaric acid for resolution. The synthesis typically follows these steps:

  1. Chiral Resolution: The racemic mixture of amlodipine is treated with L-(+)-tartaric acid to separate the desired S-enantiomer from the R-enantiomer.
  2. Salification: The isolated S-amlodipine is then reacted with benzenesulfonic acid to form levamlodipine besylate, which is a more soluble salt form suitable for pharmaceutical applications.
  3. Purification: The product undergoes several purification steps, including filtration and drying, to achieve high purity levels (up to 99% in some cases) using techniques such as high-performance liquid chromatography (HPLC) for verification .

The yield from these processes can be significant, with reported yields around 80% for the final product .

Molecular Structure Analysis

Levamlodipine has the molecular formula C20H25ClN2O5C_{20}H_{25}ClN_{2}O_{5} and a molar mass of approximately 408.88 g/mol. Its structure features a dihydropyridine ring that is characteristic of calcium channel blockers. The stereochemical configuration is crucial; only the S-enantiomer exhibits pharmacological activity by effectively blocking L-type calcium channels.

Key Structural Characteristics:

  • Functional Groups: The compound contains a chlorine atom, an amine group, and multiple ester functionalities.
  • 3D Structure: The spatial arrangement allows for optimal interaction with calcium channels, enhancing its therapeutic action .
Chemical Reactions Analysis

Levamlodipine participates in various chemical reactions primarily related to its pharmacological activity:

  1. Calcium Channel Blockade: The primary reaction involves blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation.
  2. Metabolism: Levamlodipine undergoes hepatic metabolism predominantly via cytochrome P450 enzymes (specifically CYP3A4), resulting in various inactive metabolites that are excreted primarily through urine .
  3. Formation of Salts: The reaction with benzenesulfonic acid forms levamlodipine besylate, enhancing solubility and bioavailability.
Mechanism of Action

Levamlodipine functions as an antagonist of L-type calcium channels located in vascular smooth muscle cells. By inhibiting calcium influx during depolarization, it causes relaxation of these muscles, resulting in decreased peripheral vascular resistance and lowering blood pressure.

Detailed Mechanism:

  • Calcium Influx Inhibition: The binding of levamlodipine to the calcium channels prevents calcium ions from entering cells, which is essential for muscle contraction.
  • Vasodilation: This inhibition leads to vasodilation of blood vessels, thereby reducing blood pressure and alleviating angina symptoms.
  • Selectivity: Levamlodipine shows greater selectivity for vascular smooth muscle compared to cardiac muscle, minimizing potential negative inotropic effects .
Physical and Chemical Properties Analysis

Levamlodipine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but should be stored away from light and moisture to prevent degradation.
  • Bioavailability: Oral bioavailability ranges from 64% to 90%, with peak plasma concentrations occurring approximately 6 to 12 hours post-administration .

Key Properties:

PropertyValue
Molecular Weight408.88 g/mol
Melting PointNot specified
SolubilitySoluble in methanol
Plasma Protein Binding93%
Half-Life30-50 hours
MetabolismPrimarily hepatic
Applications

Levamlodipine is primarily used in clinical settings for managing hypertension and angina pectoris. Its applications include:

  1. Hypertension Management: Effective in lowering systolic and diastolic blood pressure in patients with isolated systolic hypertension.
  2. Angina Relief: Provides symptomatic relief by reducing cardiac workload through vasodilation.
  3. Pediatric Use: Approved for use in children at lower doses compared to adults, demonstrating safety and efficacy .

In addition to its therapeutic uses, ongoing research explores formulations such as transdermal patches to enhance delivery methods while minimizing side effects like skin irritation .

Enantiomeric Development and Rationale for Levamlodipine

Chirality in Calcium Channel Blockers: From Racemic Amlodipine to S-Enantiomer Optimization

Racemic amlodipine, a 1:1 mixture of (R)- and (S)-enantiomers, has been a cornerstone in hypertension management. However, its development followed the historical trajectory of dihydropyridine (DHP) calcium channel blockers (CCBs), where early drugs like nifedipine were administered as racemates due to synthetic limitations. The inherent chirality of unsymmetrical 1,4-dihydropyridines—where the C4 carbon atom acts as a stereogenic center—means enantiomers exhibit distinct biological activities [3]. Levamlodipine ((S)-amlodipine) emerged from the recognition that the (S)-enantiomer possesses the primary calcium channel blocking activity, while the (R)-enantiomer contributes minimally to this effect [1] [3].

Clinical evidence revealed that peripheral edema—a dose-limiting side effect of racemic amlodipine occurring in ~23% of patients—was linked to the (R)-enantiomer’s promotion of nitric oxide release and vascular leakage [1] [6]. Pharmacokinetic studies further demonstrated that (S)-amlodipine exhibits less inter-subject variability in clearance and a longer elimination half-life, supporting once-daily dosing [1]. By 2002, India’s CDSCO approved levamlodipine, followed by adoption in China, Korea, Russia, and 47 other countries, marking a strategic shift toward enantiopure CCBs [1] [3].

Table 1: Key Differences Between Racemic Amlodipine and Levamlodipine

ParameterRacemic AmlodipineLevamlodipine
Composition50% (R), 50% (S)>99% (S)
Receptor AffinityVariable1000x higher vs. (R) [3]
Typical Dose (hypertension)5–10 mg/day2.5–5 mg/day
Peripheral Edema IncidenceUp to 23%50–70% reduction vs. racemate [1]

Stereoselective Pharmacodynamics: Comparative Binding Affinity of (S)- vs. (R)-Amlodipine to L-Type Calcium Channels

The pharmacodynamic superiority of levamlodipine stems from its stereoselective interaction with L-type voltage-gated calcium channels (LTCCs). LTCCs comprise pore-forming α1-subunits (Cav1.1–Cav1.4), with Cav1.2 dominating vascular smooth muscle. (S)-amlodipine exhibits ≈1000-fold greater binding affinity for Cav1.2’s dihydropyridine binding site compared to its (R)-counterpart [3] [4]. This site resides near the channel’s activation gate, where amlodipine stabilizes the inactivated state, preventing calcium influx [2].

Computational docking studies confirm distinct binding modes: (S)-amlodipine achieves a lower free energy of binding (−7.6 kcal/mol) versus (R)-amlodipine (−6.7 kcal/mol), correlating with stronger hydrophobic interactions within the Cav1.2 pore [4]. Functionally, this translates to potent vasodilation at half the molar dose of racemic amlodipine [1] [6]. Conversely, (R)-amlodipine shows paradoxical effects—weak LTCC blockade but potent inhibition of vascular smooth muscle cell migration, unrelated to calcium antagonism [6].

Beyond cardiovascular effects, enantioselectivity extends to drug-metabolizing enzymes:

  • CYP3A4 Inhibition: (R)-amlodipine is a stronger time-dependent inhibitor (KI = 8.22 µM, kinact = 0.065 min⁻¹) than (S)-amlodipine (KI = 14.06 µM, kinact = 0.041 min⁻¹), increasing risks of drug-drug interactions [4].
  • CYP2C9/2C19: (R)-amlodipine inhibits CYP2C9 (Ki = 12.11 µM) and CYP2C19 (Ki = 5.97 µM) more potently than (S)-amlodipine (21.45 µM and 7.22 µM, respectively) [4].

Table 2: Enantioselective Inhibition of Cytochrome P450 Enzymes

EnzymeSubstrate(R)-Amlodipine Ki (µM)(S)-Amlodipine Ki (µM)Inhibition Mechanism
CYP3AMidazolam14.858.95*Competitive
CYP3ATestosterone19.7816.32Competitive
CYP2C9Diclofenac12.11*21.45Mixed
CYP2C19S-mephenytoin5.97**7.22Noncompetitive

Data from [4]; *p<0.05, *p<0.005 vs. (S)-enantiomer*

Enantioselective Synthesis and Industrial Scale-Up Challenges

Producing enantiopure levamlodipine requires overcoming synthetic hurdles inherent to the Hantzsch reaction—the classical route to 1,4-DHPs—which generates racemic mixtures. Industrial approaches focus on three strategies:

  • Chiral Resolution of Racemates:
  • Diastereomeric Salt Formation: Racemic amlodipine is treated with chiral acids (e.g., (−)-(1S)-camphanic acid or (+)-L-tartaric acid). In optimized processes, (+)-L-tartrate preferentially crystallizes the unwanted (R)-enantiomer from DMF/water mixtures, yielding (S)-amlodipine with 71% yield and 99% ee [3] [7].
  • Chromatography: Semi-preparative chiral HPLC (e.g., ovomucoid-based columns) resolves enantiomers but suffers from low throughput and high solvent consumption [7].
  • Enzymatic Kinetic Resolution:Lipases or esterases selectively hydrolyze one enantiomer’s ester group. For example, Candida antarctica lipase B catalyzes enantioselective deacylation, though yields rarely exceed 50% for the target enantiomer [3].

  • Asymmetric Synthesis:Organocatalytic desymmetrization of prochiral 1,4-DHP-3,5-dicarbaldehydes shows promise but remains non-viable for large-scale production due to catalyst costs and moderate stereoselectivity [3].

Capillary electrophoresis (CE) with charged cyclodextrins (e.g., sulfobutyl ether-β-CD) enables analytical-scale enantioseparation in <6 minutes, critical for quality control [6]. However, scale-up challenges persist:

  • Crystallization Efficiency: Tartaric acid resolution requires precise control of solvent polarity (DMF/water ratios) and temperature to avoid co-precipitation.
  • Cost of Chiral Selectors: Cyclodextrins or enzyme systems increase production costs.
  • Yield-Efficiency Trade-off: While chromatography delivers high ee (>99.5%), it is impractical for ton-scale manufacturing [3] [6].

Table 3: Industrial Enantioseparation Methods for Levamlodipine

MethodChiral Selector/MediumYieldEnantiomeric Excess (ee)Scalability Challenges
Tartaric Acid Crystallization(+)-L-tartrate in DMF/H₂O71%99%Solvent volume, waste generation
Chiral HPLCOvomucoid protein<50%>99.5%Low throughput, high solvent use
Capillary ElectrophoresisSulfobutyl ether-β-CDN/A>99%Analytical-scale only
Enzymatic ResolutionCandida antarctica lipase≤50%90–95%Substrate specificity, cost

List of Compounds:

  • Levamlodipine
  • Racemic amlodipine
  • (R)-amlodipine
  • Dihydropyridine (DHP)
  • L-type calcium channel (LTCC)
  • Cav1.2
  • Cytochrome P450 (CYP3A4, CYP2C9, CYP2C19)
  • Hantzsch reaction
  • Cyclodextrin (α-CD, β-CD, sulfobutyl ether-β-CD)
  • Tartaric acid

Properties

CAS Number

103129-82-4

Product Name

Levamlodipine

IUPAC Name

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C20H25ClN2O5

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1

InChI Key

HTIQEAQVCYTUBX-KRWDZBQOSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Solubility

Soluble in DMSO

Synonyms

2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-3-ethoxy-carbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine
levamlodipine

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.